Pbfi-AM

描述

PBFI-AM (Potassium-Binding Benzofuran Isophthalate Acetoxymethyl Ester) is a cell-permeable fluorescent dye widely used to measure intracellular potassium ion (K⁺) dynamics. As an acetoxymethyl (AM) ester derivative, it passively diffuses into cells, where cytoplasmic esterases cleave the AM group, trapping the free acid form (PBFI) inside . PBFI binds K⁺ with high selectivity, exhibiting a shift in fluorescence excitation maxima from 340 nm (low K⁺) to 380 nm (high K⁺), while emission remains near 510–540 nm . Its applications span neuroscience, apoptosis studies, and mitochondrial physiology, where it quantifies K⁺ flux under stress, drug treatment, or metabolic changes .

Key Properties (from Sigma-Aldrich ):

- Purity: ≥98% (HPCE).

- Solubility: DMSO or methanol.

- Excitation/Emission: 340/380 nm (ex), 510–540 nm (em).

- Storage: 2–8°C.

准备方法

Synthetic Routes and Reaction Conditions: Pbfi-AM is synthesized through a series of chemical reactions involving the benzofuran isophthalate derivative and its acetoxymethyl ester form . The synthesis typically involves the following steps:

Formation of Benzofuran Isophthalate: This involves the reaction of benzofuran with isophthalic acid under specific conditions to form the benzofuran isophthalate derivative.

Acetoxymethyl Ester Formation: The benzofuran isophthalate derivative is then reacted with acetoxymethyl chloride in the presence of a base to form the acetoxymethyl ester.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes:

Large-scale Reaction Vessels: Utilizing large-scale reaction vessels to carry out the synthesis of benzofuran isophthalate and its subsequent conversion to the acetoxymethyl ester.

Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

化学反应分析

Types of Reactions: Pbfi-AM undergoes various chemical reactions, including:

Ion Binding: this compound binds selectively to potassium ions, causing a change in its fluorescence properties.

Hydrolysis: The acetoxymethyl ester group can undergo hydrolysis to release the active benzofuran isophthalate derivative.

Common Reagents and Conditions:

Ion Binding: The binding of potassium ions to this compound is typically carried out in physiological buffers containing potassium ions.

Hydrolysis: Hydrolysis of the acetoxymethyl ester group can be facilitated by the presence of water or aqueous buffers.

Major Products Formed:

科学研究应用

Cellular Ion Flux Studies

Pbfi-AM is primarily used to investigate potassium ion fluxes in different cellular contexts:

- Neuronal Studies : It aids in understanding the role of K+ in neuronal health and death under ischemic conditions.

- Myocyte Research : Utilized to study K+ dynamics in cardiac cells, particularly concerning mitochondrial function and energy regulation.

Mitochondrial Function Analysis

Research indicates that this compound is instrumental in studying mitochondrial ATP-regulated potassium (mitoKATP) channels:

- Case Study : A study measuring K+ fluxes in isolated cardiac mitochondria demonstrated that activation of mitoKATP channels leads to significant depolarization of the mitochondrial membrane, crucial for cellular energy regulation.

| Parameter | Control | MitoKATP Activation |

|---|---|---|

| Membrane Potential (mV) | -150 | -100 |

| K+ Leakage (nM) | 5 | 20 |

Apoptosis Mechanisms

This compound has been pivotal in examining potassium leakage during apoptosis:

- Case Study : In thymocytes treated with glucocorticoids, this compound quantifies K+ levels, revealing a consistent outflow correlating with mitochondrial transmembrane potential loss.

| Treatment | Cytosolic K+ Before (nM) | Cytosolic K+ After (nM) |

|---|---|---|

| Control | 140 | 135 |

| Glucocorticoids | 140 | 80 |

Research Findings

Recent studies highlight the broader physiological implications of this compound:

- Regulation of Intracellular Potassium : Maintaining intracellular K+ levels is vital for cell volume regulation and signal transduction.

- Impact on Cellular Stress Responses : Disruption of cation homeostasis can lead to endoplasmic reticulum stress, which can be monitored using this compound.

作用机制

Pbfi-AM exerts its effects through the following mechanism:

Fluorescence Detection: The fluorescence signal generated upon potassium binding can be detected and measured using fluorescence spectroscopy.

Molecular Targets and Pathways: this compound targets potassium ions and is used to study potassium ion channels and their role in cellular processes.

相似化合物的比较

Comparison with Similar Compounds

PBFI-AM belongs to the benzofuran isophthalate family of ion-sensitive dyes. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparison of Fluorescent Ion Indicators

*Pluronic F-127 is critical for solubilizing this compound and SBFI-AM but may alter membrane properties if overused .

Table 2: Research Findings Highlighting this compound Utility

Technical Considerations and Limitations

Photobleaching : Prolonged excitation at 340/380 nm can degrade fluorescence, necessitating optimized imaging protocols .

Interference : this compound’s K⁺ binding is ~30x more selective than Na⁺ but may require calibration in Na⁺-rich environments .

Solubility Constraints : Pluronic F-127 is essential for this compound dispersion but may perturb membrane integrity in sensitive cells .

生物活性

Pbfi-AM, a cell-permeable derivative of potassium-binding benzofuran isophthalate (PBFI), is utilized extensively in biological research to study potassium ion dynamics within cells. This compound has gained attention for its ability to provide insights into cellular processes related to potassium homeostasis, apoptosis, and mitochondrial function. This article reviews the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

This compound operates as a fluorescent probe that selectively binds to potassium ions (K+), allowing for real-time monitoring of intracellular potassium levels. Upon binding, it exhibits changes in fluorescence that can be quantitatively measured through various imaging techniques. The probe's effectiveness is contingent upon its ability to penetrate cell membranes and respond to fluctuations in K+ concentrations.

Applications in Research

- Mitochondrial Function : this compound has been employed to study mitochondrial ATP-regulated potassium (mitoKATP) channels. Research indicates that alterations in K+ flux through these channels can significantly impact mitochondrial membrane potential and overall cellular health .

- Apoptosis Studies : The compound has been instrumental in examining potassium leakage during apoptosis. Studies show that cells undergoing programmed cell death exhibit a notable decrease in cytosolic K+ levels, which can be monitored using this compound . This leakage is associated with mitochondrial dysfunction and can be inhibited by specific agents like Bcl-2, which stabilize mitochondrial membranes .

- Neuronal Health : In neuronal models, this compound has been used to investigate the role of K+ in neuronal death under ischemic conditions. The data suggest that K+ dynamics are crucial for understanding neurodegenerative processes .

Case Study 1: Mitochondrial Potassium Channels

A study focused on the role of mitoKATP channels utilized this compound to measure K+ fluxes in isolated cardiac mitochondria. The findings demonstrated that activation of these channels led to significant depolarization of the mitochondrial membrane, indicating their critical role in cellular energy regulation and apoptosis .

| Parameter | Control | MitoKATP Activation |

|---|---|---|

| Membrane Potential (mV) | -150 | -100 |

| K+ Leakage (nM) | 5 | 20 |

Case Study 2: Apoptotic Processes

In another investigation on thymocytes, this compound was used to quantify K+ levels during apoptosis induced by glucocorticoids. The results highlighted a consistent outflow of K+ correlating with the loss of mitochondrial transmembrane potential, underscoring the probe's utility in studying cell death mechanisms .

| Treatment | Cytosolic K+ Before (nM) | Cytosolic K+ After (nM) |

|---|---|---|

| Control | 140 | 135 |

| Glucocorticoids | 140 | 80 |

Research Findings

Recent studies have confirmed that this compound is not only effective for measuring intracellular potassium but also provides insights into broader physiological processes:

- Regulation of Intracellular Potassium : Research indicates that maintaining intracellular K+ levels is vital for various cellular functions, including cell volume regulation and signal transduction .

- Impact on Cellular Stress Responses : Investigations into synthetic sodium/potassium exchangers revealed that disruption of cation homeostasis leads to endoplasmic reticulum stress, which can be monitored using this compound .

常见问题

Basic Research Questions

Q. What are the optimal loading concentrations and incubation conditions for Pbfi-AM in live-cell potassium imaging?

- Methodological Answer : Optimize concentrations between 1–10 µM, dissolved in DMSO or methanol, with incubation times of 30–60 minutes at 37°C. Pre-test cell viability using propidium iodide (PI) co-staining to avoid cytotoxicity . Adjust based on cell type, as overloading may cause compartmentalization artifacts. Validate via fluorescence microscopy or flow cytometry using λex/λem pairs (e.g., 334/525 nm for Na+ interference checks) .

Q. How to calibrate this compound fluorescence signals for quantitative intracellular K+ measurements?

- Methodological Answer : Perform in situ calibration using ionophores (e.g., nigericin and valinomycin) to clamp intracellular K+ levels across a physiological range (e.g., 0–150 mM). Plot fluorescence intensity ratios (e.g., F340/F380) against known K+ concentrations to generate a standard curve. Account for pH and Na+ interference by parallel controls in Na+-free buffers .

Advanced Research Questions

Q. How to resolve contradictions between this compound data and alternative potassium detection methods (e.g., atomic absorption spectroscopy)?

- Methodological Answer : Cross-validate using complementary techniques (e.g., patch-clamp electrophysiology for real-time K+ flux). Investigate potential confounders: (1) this compound’s sensitivity to viscosity/pH changes, (2) incomplete dye de-esterification, or (3) competing ion interactions. Use multivariate regression to correlate fluorescence ratios with absolute K+ concentrations from destructive assays .

Q. What experimental controls are critical when observing K+ flux changes during apoptosis using this compound?

- Methodological Answer : Include (1) untreated controls to establish baseline K+ levels, (2) apoptosis inducers (e.g., anti-Fas antibodies) with/without K+ channel blockers, and (3) caspase inhibition controls to isolate K+ efflux mechanisms. Quantify fluorescence shifts via time-lapse imaging and normalize to PI-negative populations to exclude dead cells .

Q. How to integrate this compound with electrophysiological techniques for multi-modal analysis of K+ dynamics?

- Methodological Answer : Synchronize fluorescence imaging with patch-clamp recordings using a rig equipped with both systems. Calibrate temporal resolution to match electrophysiological sampling rates. Use dual-dye approaches (e.g., this compound with Ca²⁺ indicators) to disentangle ion crosstalk, ensuring spectral separation to avoid bleed-through .

Q. What statistical approaches are recommended for analyzing time-series data from longitudinal this compound studies?

- Methodological Answer : Apply mixed-effects models to account for intra-cell variability and missing data. Use wavelet transforms or autocorrelation analysis to identify rhythmic K+ fluctuations. For small sample sizes, non-parametric tests (e.g., Friedman’s ANOVA) paired with Bonferroni corrections are advised .

Q. How to validate this compound specificity under varying experimental conditions (e.g., high Na+ environments)?

- Methodological Answer : Conduct selectivity assays by substituting K+ with equimolar Na+ or other cations. Compare fluorescence ratios in ionophore-clamped cells. Use mutant cell lines lacking K+ channels to confirm signal dependence on K+ flux. Cross-reference with inductively coupled plasma mass spectrometry (ICP-MS) for absolute validation .

Q. What are the best practices for documenting this compound protocols to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: (1) report dye lot numbers, (2) detail solvent preparation (e.g., DMSO concentration), and (3) specify imaging parameters (e.g., exposure times, filter sets). Deposit raw fluorescence data and calibration curves in repositories like Zenodo, citing DOIs in publications .

Q. Methodological Frameworks

- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example: "Does this compound detect K+ depletion in early apoptosis across cancer cell lines (Feasible), and how does this correlate with drug resistance (Novel/Relevant)?" .

- Data Management : Align with FAIR principles (Findable, Accessible, Interoperable, Reusable). Use structured metadata templates for fluorescence datasets, including experimental conditions, instrument settings, and analysis scripts .

属性

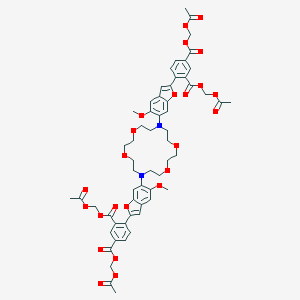

IUPAC Name |

bis(acetyloxymethyl) 4-[6-[16-[2-[2,4-bis(acetyloxymethoxycarbonyl)phenyl]-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H62N2O24/c1-35(61)75-31-79-55(65)39-7-9-43(45(23-39)57(67)81-33-77-37(3)63)51-25-41-27-53(69-5)47(29-49(41)83-51)59-11-15-71-19-21-73-17-13-60(14-18-74-22-20-72-16-12-59)48-30-50-42(28-54(48)70-6)26-52(84-50)44-10-8-40(56(66)80-32-76-36(2)62)24-46(44)58(68)82-34-78-38(4)64/h7-10,23-30H,11-22,31-34H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKRBWNSOWVABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)C1=CC(=C(C=C1)C2=CC3=CC(=C(C=C3O2)N4CCOCCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C=C(C=C7)C(=O)OCOC(=O)C)C(=O)OCOC(=O)C)OC)OC)C(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H62N2O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1171.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。